molecular formula C13H17N5O2 B2968081 2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 2034587-55-6

2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Cat. No.: B2968081
CAS No.: 2034587-55-6
M. Wt: 275.312
InChI Key: CUXLZGGTJUGVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a synthetic nitrogen-containing heterocyclic compound of significant interest in modern pharmaceutical research. Its molecular structure incorporates both pyrazine and imidazole rings, motifs that are prevalent in a plethora of approved drugs and bioactive molecules . Statistically, nitrogen-based heterocycles are found in over 85% of all biologically active compounds and constitute the backbone of approximately 60% of unique small-molecule drugs approved by the FDA . The presence of these privileged scaffolds suggests broad potential utility in drug discovery endeavors. The imidazole ring, in particular, is a key structural component in many natural products and can mimic aspects of histidine, facilitating interactions with protein targets . This compound is offered exclusively for research and laboratory use. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-ethoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-2-20-10-12(19)16-5-7-18-8-6-17-13(18)11-9-14-3-4-15-11/h3-4,6,8-9H,2,5,7,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXLZGGTJUGVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1C=CN=C1C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes a pyrazine and imidazole moiety, suggests possible interactions with biological targets that could lead to therapeutic effects.

The molecular formula of 2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is C18H19N5O2C_{18}H_{19}N_{5}O_{2}, with a molecular weight of 337.4 g/mol. The compound's structure can be represented as follows:

SMILES CCOc1ccccc1C O NCCn1ccnc1 c1cnccn1\text{SMILES CCOc1ccccc1C O NCCn1ccnc1 c1cnccn1}

Biological Activity Overview

Research indicates that compounds containing pyrazine and imidazole rings exhibit a variety of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of 2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide have been explored in several studies.

Antimicrobial Activity

Studies have shown that similar compounds demonstrate significant antimicrobial activity against various pathogens. For instance, derivatives with imidazole rings have been noted for their effectiveness against bacteria and fungi, suggesting that 2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide may also possess similar properties .

Antiviral Properties

The compound's structure aligns with known antiviral agents. Research on related heterocycles has revealed their potential efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). For example, compounds exhibiting structural similarities to 2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide have shown promising antiviral activity at low micromolar concentrations .

The mechanism of action for compounds like 2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide often involves the inhibition of specific enzymes or receptors involved in pathogen survival or replication. The binding affinity to these targets can lead to a reduction in pathogen viability or replication rates.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

Compound Target IC50 (µM) Activity
Pyrazole derivativeHSV50.1Significant antiviral activity
Imidazole-containing compoundTMV0.5Effective at reducing plaques
Benzamide derivativeMycobacterium tuberculosis3.73 - 4.00Anti-tubercular activity

These findings suggest that the structural components present in 2-ethoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide could contribute to similar biological effects.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Key Structural Differences Reference
2-cyclopentyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide (BK80359) Cyclopentyl group replaces ethoxy on acetamide; similar imidazole-pyrazine core.
2-(methylthio)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide Methylthio-benzamide replaces ethoxy-acetamide; higher molecular weight (339.4 vs. ~299).
N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide (6a–b) Benzothiazole replaces pyrazine; alkoxy groups vary.
Zamaporvint (WHO INN) Trifluoromethylpyridine and pyridine substituents; enhanced steric bulk.
N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (28–32) Benzimidazole and pyrazole cores; varied substituents (triazole, tetrazole).

Key Observations

  • Heterocyclic Core : Pyrazine (target compound) vs. benzothiazole (), benzimidazole (), or pyridine (). Pyrazine’s electron-deficient nature may enhance binding to metal ions or enzymes.
  • Substituent Effects : Ethoxy (target) vs. cyclopentyl () or methylthio () groups influence lipophilicity and solubility. Ethoxy may improve water solubility compared to bulkier substituents.
  • Pharmacophore Diversity : The ethylimidazole linker is conserved, but terminal groups (acetamide vs. benzamide) alter molecular interactions.

Physicochemical Properties

Property Target Compound BK80359 () 2-(methylthio)-benzamide () Zamaporvint ()
Molecular Weight ~299.37 (estimated) 299.37 339.4 ~450 (estimated)
Key Functional Groups Ethoxy, pyrazine Cyclopentyl, pyrazine Methylthio, benzamide Trifluoromethyl, pyridine
Solubility Moderate (ethoxy) Low (cyclopentyl) Low (lipophilic) Enhanced (polar groups)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.